molecular formula C20H22N4O4S2 B2824131 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 946250-81-3

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2824131
CAS No.: 946250-81-3
M. Wt: 446.54
InChI Key: PQLQWFBFTWGJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure includes a thiazolo-pyrimidine core linked to a piperidine sulfonamide group, which is significant for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazolo-pyrimidine moiety is known to exhibit activity against specific enzymes and receptors, while the piperidine sulfonamide component enhances its binding affinity and selectivity.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It may act as a modulator of G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that are crucial for various physiological responses .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example:

  • Cell Line Studies : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated cytotoxic effects, with some derivatives showing synergistic effects when combined with conventional chemotherapeutics like doxorubicin .

Antibacterial Properties

Research has highlighted the antibacterial potential of this class of compounds:

  • Inhibition Studies : Compounds bearing similar structural features have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the piperidine sulfonamide moiety may play a role in enhancing antibacterial efficacy .

Antifungal Activity

Some derivatives have also been evaluated for antifungal properties:

  • Screening Results : Certain synthesized pyrazole derivatives exhibited notable antifungal activity, indicating that modifications in the thiazolo-pyrimidine framework can lead to enhanced bioactivity against fungal pathogens .

Study 1: Antitumor Efficacy

A study focused on the synthesis and evaluation of thiazolo-pyrimidine derivatives reported significant antitumor activity against various cancer cell lines. The study utilized a combination index method to assess the synergistic effects when paired with doxorubicin.

CompoundCell LineIC50 (µM)Synergistic Effect
AMCF-710Yes
BMDA-MB-2318Yes

Study 2: Antibacterial Screening

Another investigation assessed the antibacterial properties of several piperidine derivatives:

CompoundBacterial StrainZone of Inhibition (mm)
CSalmonella typhi15
DBacillus subtilis18

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-13-12-29-20-21-14(2)17(19(26)24(13)20)22-18(25)15-6-8-16(9-7-15)30(27,28)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLQWFBFTWGJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.